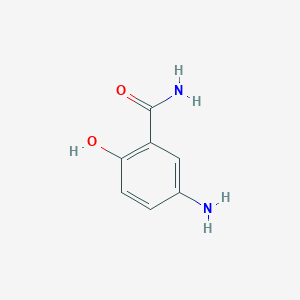

5-Amino-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,8H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKBBIACESHASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489370 | |

| Record name | 5-Amino-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59393-77-0 | |

| Record name | 5-Amino-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Amino-2-hydroxybenzamide

The synthesis of this compound can be approached through several key pathways, primarily involving the formation of the amide bond or the introduction of the amino group onto a pre-existing salicylamide (B354443) framework.

Precursor Compounds and Reaction Pathways

Two principal synthetic routes have been established for the preparation of this compound:

Route A: Reduction of 5-Nitro-2-hydroxybenzamide A common and effective method for introducing an aromatic amino group is through the reduction of a corresponding nitro compound. In this pathway, the starting material is 5-Nitro-2-hydroxybenzamide. The nitro group (-NO₂) at the 5-position is chemically reduced to an amino group (-NH₂), yielding the desired product. This transformation is a cornerstone of aromatic chemistry.

Route B: Amidation of 5-Amino-2-hydroxybenzoic Acid Alternatively, the synthesis can begin with 5-Amino-2-hydroxybenzoic acid (also known as mesalamine or 5-ASA). sigmaaldrich.com This approach focuses on converting the carboxylic acid moiety (-COOH) into a primary amide (-CONH₂). This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with ammonia (B1221849). A more direct method involves the use of peptide coupling agents that facilitate the formation of the amide bond directly from the carboxylic acid and an ammonia source. For instance, the synthesis of a related compound, 5-Amino-2-hydroxy-N-methylbenzamide, involves the reaction of 5-amino-2-hydroxybenzoic acid with methylamine (B109427) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). evitachem.com A similar strategy could be employed using ammonia to yield the primary amide.

Optimized Reaction Conditions

The efficiency and yield of these synthetic routes are highly dependent on the chosen reagents and reaction conditions.

For Route A (Reduction): The reduction of the nitro group can be accomplished using various reagents and conditions. Catalytic hydrogenation is a widely used method. For example, the reduction of 2-hydroxy-5-nitro-benzoic acid to its amino derivative has been successfully carried out using zinc dust in an acidic medium. nih.gov Similarly, catalytic hydrogenation of 5-nitrosalicylic acid using a palladium-on-carbon (Pd/C) catalyst in an acidic medium is a documented method for producing 5-aminosalicylic acid. google.com These conditions are generally transferable to the nitro-benzamide analogue. Other common reducing systems include tin(II) chloride in hydrochloric acid or iron powder in acidic solution, which are effective for nitro group reductions. acs.org

Table 1: Optimized Conditions for Reduction of Nitroaromatic Precursors

| Reducing System | Catalyst/Reagent | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Methanol (B129727) or Ethanol (B145695) | Room Temperature | Effective for clean conversion. | google.comnih.govacs.org |

| Metal/Acid Reduction | Zinc dust, HCl | Aqueous/Alcohol | 0 °C to Reflux | High yield and robust. | nih.govnih.gov |

| Metal Salt Reduction | SnCl₂, HCl | Ethanol/Ethyl Acetate (B1210297) | 55 °C | Mild conditions suitable for sensitive substrates. | [ ] |

For Route B (Amidation): The direct amidation of 5-Amino-2-hydroxybenzoic acid requires specific coupling agents to activate the carboxylic acid. The use of carbodiimides like EDCI in the presence of a base is a standard procedure. The reaction is typically carried out in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Derivatization Strategies of this compound

The presence of the hydroxyl, amino, and amide functional groups allows for a wide range of chemical transformations, enabling the synthesis of diverse derivatives.

Oxidation Reactions

The electron-donating nature of both the amino and hydroxyl groups makes the aromatic ring highly susceptible to oxidation. Oxidation can lead to the formation of quinone-type structures. For the related compound 5-aminosalicylic acid (5-ASA), oxidation by reactive oxygen species is understood to proceed via a proton-coupled electron transfer (PCET) mechanism, leading to a 1,4-benzoquinone (B44022) imine radical intermediate. nih.gov A similar pathway is expected for this compound, where the amino group can be oxidized to nitroso or nitro derivatives under controlled conditions. evitachem.com Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used for such transformations. evitachem.com

Reduction Reactions

The primary functional groups on this compound are in a reduced state. Therefore, reduction reactions are primarily relevant for its derivatives. For instance, if the amino group is first converted into an azo dye through diazotization and coupling, the resulting azo linkage (-N=N-) can be reduced back to two amino groups using reducing agents like sodium dithionite. This strategy is often used in the synthesis of complex substituted anilines. Furthermore, catalytic hydrogenation, which is used to prepare the parent compound from its nitro precursor, can also be employed to reduce other functional groups introduced during derivatization, such as alkenes or other nitro groups on different parts of a larger molecule. nih.gov

Substitution Reactions (e.g., ether and ester formation)

Substitution reactions can be selectively targeted to the hydroxyl or amino groups, providing a rich field for derivatization.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily converted into an ether (O-alkylation) or an ester (O-acylation). Williamson ether synthesis, involving the reaction with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃), is a standard method for forming ethers. Esterification can be achieved by reacting the hydroxyl group with an acyl chloride or acid anhydride (B1165640).

N-Acylation and Diazotization: The amino group is a key site for modification. It can be acylated using acyl chlorides or anhydrides to form secondary amides. For example, the reaction of the closely related 5-aminosalicylic acid with acetic anhydride or benzoyl chloride yields the corresponding N-acetyl and N-benzoyl derivatives. mdpi.com

A particularly important transformation of the primary aromatic amino group is diazotization . This reaction involves treating this compound with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). dyestuffintermediates.comresearchgate.net This process converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). This intermediate is not typically isolated but is used immediately in subsequent reactions, such as:

Table 2: Summary of Derivatization Reactions

| Reactive Site | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-Alkylation (Ether Formation) | Alkyl Halide, K₂CO₃ | Alkoxybenzamide | [ ] |

| Hydroxyl (-OH) | O-Acylation (Ester Formation) | Acyl Chloride, Pyridine | Acyloxybenzamide | [ ] |

| Amino (-NH₂) | N-Acylation (Amide Formation) | Acid Anhydride or Acyl Chloride | 5-Acetamido or 5-Benzamido derivative | mdpi.com |

| Amino (-NH₂) | Diazotization followed by Azo Coupling | 1. NaNO₂/HCl (0-5°C) 2. Activated Aromatic Compound | Azo-substituted Benzamide (B126) | dyestuffintermediates.comresearchgate.netrsc.org |

Alkylation and Acylation Approaches

The chemical reactivity of the amino and hydroxyl groups on the this compound scaffold allows for various alkylation and acylation reactions. These transformations are fundamental in medicinal chemistry for modifying the compound's physicochemical properties.

Acylation of the amino group is a common strategy. For instance, the related compound 5-aminosalicylic acid can be readily acylated to form 5-acetamido-2-hydroxy benzoic acid and its derivatives. mdpi.com These reactions are typically carried out using an acyl chloride or anhydride in the presence of a base or a suitable solvent system. mdpi.com The reaction conditions are generally mild to selectively acylate the more nucleophilic amino group over the phenolic hydroxyl group. mdpi.com One study detailed the acylation of 5-aminosalicylic acid with acetic anhydride in water or with benzoyl chloride in ethyl acetate with potassium carbonate as a catalyst. mdpi.com

While direct alkylation of the amide nitrogen in this compound is less commonly documented, N-alkylation of related salicylamides has been achieved. For example, N-substituted 5-aminosalicylamides have been synthesized, indicating that the amide nitrogen can be a site for substitution. nih.govresearchgate.net Reductive amination represents another approach, where the amino group of a related compound, an amine analog of niclosamide (B1684120), was reacted with various aldehydes and ketones in the presence of a reducing agent like sodium cyanoborohydride to yield N-alkylated products. nih.gov

Table 1: Alkylation and Acylation Reactions of 5-Aminosalicylamide and Related Compounds

| Starting Material | Reagent(s) | Solvent(s) | Product | Reference |

|---|---|---|---|---|

| 5-Aminosalicylic acid | Acetic anhydride | Water | 5-Acetamido-2-hydroxy benzoic acid | mdpi.com |

| 5-Aminosalicylic acid | Benzoyl chloride, Potassium carbonate | Ethyl acetate | 5-Benzamido-2-hydroxy benzoic acid | mdpi.com |

| 5-Aminosalicylic acid | Phenylacetyl chloride, Potassium carbonate | Ethyl acetate | 5-(2-Phenylacetamido)-2-hydroxybenzoic acid | mdpi.com |

| Niclosamide amine analog | Various aldehydes or ketones, NaBH₃CN, Acetic acid | Methanol | N-alkylated niclosamide analogs | nih.gov |

Synthesis of Related Analogues and Novel Derivatives

The core structure of this compound serves as a valuable scaffold for the synthesis of a wide array of derivatives with potential applications in various fields of chemical research.

Benzamide and Salicylamide Analogues

The synthesis of various benzamide and salicylamide analogues often starts from closely related precursors like 5-aminosalicylic acid or substituted 2-hydroxybenzoic acids. For example, novel N-substituted 5-aminosalicylamides have been prepared and evaluated for their biological activities. nih.govresearchgate.net The synthesis of these analogues typically involves the coupling of a substituted benzoic acid with an appropriate amine.

In one approach, 5-nitrosalicoyl chloride was condensed with various amines, such as 3-amino-2-oxazolidone and 2-aminopyridine, to yield N-substituted 5-nitrosalicylamides. nih.gov Another study reported the synthesis of N-(benzyl carbamoyl)-2-hydroxy substituted benzamides from the reaction of benzoxazine-2,4-diones with benzylamine. nih.gov These methods highlight the versatility of the salicylamide scaffold in generating a library of derivatives through modifications at the amide nitrogen.

Table 2: Synthesis of Benzamide and Salicylamide Analogues

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-Nitrosalicoylchloride | Various amines (e.g., 3-amino-2-oxazolidone) | N-substituted 5-nitrosalicylamides | nih.gov |

| Benzoxazine-2,4-diones | Benzylamine | N-(Benzyl carbamoyl)-2-hydroxy substituted benzamides | nih.gov |

| 5-Chlorosalicylic acid | Substituted anilines | N-Aryl-5-chlorosalicylamides | nih.gov |

| 5-Bromosalicylamide (B1265511) | Methyl/ethyl α-halogenated acid esters, Hydrazine, Substituted benzaldehydes | 5-Bromo-2-hydroxy-benzamide derivatives | lew.ro |

Thiazole-Containing Derivatives

Thiazole (B1198619) rings are important heterocyclic motifs in medicinal chemistry. The incorporation of a thiazole moiety into the this compound structure has been achieved through multi-step synthetic sequences. A key strategy involves the Hantzsch thiazole synthesis.

One study detailed the preparation of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides. nih.govresearchgate.net The synthesis commenced with the bromination of salicylamide to produce 5-(bromoacetyl)salicylamide. nih.govtandfonline.com This intermediate was then reacted with various thioureas, thioformamide, or thioalkylamides in absolute ethanol to construct the thiazole ring, yielding the desired thiazole-containing benzamides. nih.govtandfonline.com For example, reaction with thiourea (B124793) afforded 5-(2-amino-1,3-thiazol-5-yl)-2-hydroxy benzamide. nih.govtandfonline.com

Table 3: Synthesis of Thiazole-Containing Derivatives

| Precursor | Reagent(s) | Solvent | Product | Reference |

|---|---|---|---|---|

| 5-(Bromoacetyl)salicylamide | Thiourea | Absolute Ethanol | 5-(2-Amino-1,3-thiazol-5-yl)-2-hydroxy benzamide | nih.govtandfonline.com |

| 5-(Bromoacetyl)salicylamide | Thioformamide | Absolute Ethanol | 2-Hydroxy-5-(1,3-thiazol-5-yl)benzamide | nih.govtandfonline.com |

| 5-(Bromoacetyl)salicylamide | Substituted thioureas | Absolute Ethanol | 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)-2-hydroxy benzamides | nih.govtandfonline.com |

| 2-Amino-4-alkoxycarbonyl-1,3-thiazole | 2-Hydroxybenzoic acid (protected) | Various | 2-[N-(2-Hydroxybenzoyl)amino]-4-alkoxycarbonyl-1,3-thiazole | google.com |

Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are another important class of compounds synthesized from precursors related to this compound. The Claisen-Schmidt condensation is the cornerstone reaction for their preparation. scialert.netchemrevlett.com

A series of 5'-amino-2'-hydroxy chalcones were synthesized starting from 5'-acetamido-2'-hydroxy acetophenone. researchgate.net This starting material was condensed with a variety of substituted aromatic aldehydes in the presence of a base, such as potassium hydroxide (B78521) in ethanol, to yield the corresponding acetamido chalcones. researchgate.netnih.gov Subsequent acidic hydrolysis of the acetamido group provided the target 5'-amino-2'-hydroxy chalcones in good yields. researchgate.net

Table 4: Synthesis of Chalcone Derivatives

| Starting Material | Reagent(s) | Key Reaction | Final Product | Reference |

|---|---|---|---|---|

| 5'-Acetamido-2'-hydroxy acetophenone | Substituted aromatic aldehydes, KOH | Claisen-Schmidt condensation | 5'-Acetamido-2'-hydroxy chalcones | researchgate.net |

| 5'-Acetamido-2'-hydroxy chalcones | Acidic medium | Hydrolysis | 5'-Amino-2'-hydroxy chalcones | researchgate.net |

| Substituted acetophenones | Substituted benzaldehydes, KOH | Claisen-Schmidt condensation | Various chalcone derivatives | scialert.net |

Advanced Spectroscopic and Structural Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the chromophores present in the compound. For 5-Amino-2-hydroxybenzamide, the aromatic ring and the carbonyl group of the amide function as the primary chromophores.

Typically, the UV-Vis spectrum of a substituted benzamide (B126) is recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and measuring its absorbance across a range of wavelengths, usually from 200 to 400 nm. The resulting data would reveal the wavelength of maximum absorption (λmax), which is characteristic of the electronic structure of the molecule.

For comparison, studies on similar compounds, such as salicylamide (B354443), have been conducted. A rapid spectrophotometric method for the determination of salicylamide in pharmaceutical tablets reported an absorbance maximum at 308 nm. nih.gov A critical examination of the UV spectra of common analgesics, including salicylamide, has also been a subject of research to understand and minimize interferences in analytical methods. nih.gov For this compound, the presence of the amino group at the 5-position would be expected to influence the electronic transitions, likely causing a shift in the λmax compared to unsubstituted salicylamide. However, without experimental data, the precise absorption maxima for this compound cannot be reported.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Ethanol | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Water | Data not available | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of a compound.

The process involves irradiating a single crystal of the substance with a beam of X-rays and analyzing the diffraction pattern produced. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound are not found in the surveyed literature, studies on related salicylamide derivatives offer insights into the types of structures that might be expected. For instance, research on the cocrystals of salicylamide has explored its intermolecular interactions. researchgate.net Furthermore, investigations into N-substituted Cu(II) salicyldimines have utilized X-ray absorption spectroscopy to compare their structures in solid and solution states. researchgate.net A study on gentisamide (2,5-dihydroxybenzamide), a metabolite of salicylamide, employed various spectroscopic methods to confirm its structure. researchgate.net These studies underscore the importance of X-ray diffraction in elucidating the detailed molecular architecture of benzamide derivatives.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

This table is for illustrative purposes only, as experimental data is not available.

Theoretical and Computational Chemistry Studies

Molecular Geometry Optimization and Conformer Analysis

Determining the most stable three-dimensional arrangement of atoms in a molecule is a primary goal of computational chemistry. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 5-Amino-2-hydroxybenzamide, which has rotatable single bonds, multiple low-energy conformations (conformers) may exist.

Conformer analysis is performed to identify the different stable spatial arrangements and their relative energies. acs.orgarxiv.org For the related compound 2-hydroxybenzamide, DFT calculations at the B3LYP/6-31G** level have been used to investigate its conformers. ijcrar.com These studies show that intramolecular hydrogen bonding plays a crucial role in determining the conformational energy and stability of the molecule. ijcrar.com The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible, resulting in a stable, optimized geometry.

Below is a table representing typical data obtained from a geometry optimization of a molecule like this compound using a DFT method.

| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |

| Bond Length | C | O (carbonyl) | ~1.24 |

| Bond Length | C | O (hydroxyl) | ~1.36 |

| Bond Length | C | N (amide) | ~1.37 |

| Bond Length | N | H (amide) | ~1.01 |

| Bond Angle | O-C-N (amide) | ~122.0 | |

| Bond Angle | C-C-O (hydroxyl) | ~120.0 | |

| Dihedral Angle | H-O-C-C | ~0.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for the functional groups present in the molecule.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and properties of a molecule. Computational methods provide detailed information about this electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). These orbitals are critical for understanding chemical reactivity. nih.gov

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy corresponds to a greater ability to donate electrons.

LUMO : Represents the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. dergipark.org.tr A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

| Parameter | Description | Typical Calculated Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Relates to electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 | Indicates chemical reactivity and stability |

Note: These energy values are conceptual and can vary significantly based on the computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding, interactions between bonds, and charge delocalization. materialsciencejournal.org It translates the complex molecular wavefunction into a more intuitive Lewis structure representation, consisting of filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). wisc.edu

Charge delocalization, or hyperconjugation, occurs when there is an interaction between a filled donor NBO and an empty acceptor NBO. This transfer of electron density from the donor to the acceptor orbital stabilizes the molecule. The stabilization energy (E(2)) associated with this delocalization can be quantified using second-order perturbation theory. materialsciencejournal.orgwisc.edu A higher E(2) value indicates a stronger interaction. For salicylanilide (B1680751) derivatives, NBO analysis shows that electron density is often transferred from lone pairs on oxygen and nitrogen atoms to antibonding orbitals of the aromatic ring, confirming intramolecular charge transfer. materialsciencejournal.org This charge transfer is a key factor in the stability and electronic properties of the molecule. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP(1) O (hydroxyl) | π* (C-C) (ring) | High | Lone Pair -> Antibonding π |

| LP(1) N (amino) | π* (C-C) (ring) | High | Lone Pair -> Antibonding π |

| π (C-C) (ring) | π* (C=O) (carbonyl) | Moderate | π -> Antibonding π |

| σ (C-H) | σ* (C-C) | Low | σ -> Antibonding σ |

Note: This table provides a hypothetical representation of common donor-acceptor interactions and their relative stabilization energies in a molecule like this compound.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a fundamental process in molecular photophysics where upon photoexcitation, an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule. In this compound, the amino group (-NH₂) serves as an electron donor, while the benzamide (B126) moiety, particularly the carbonyl group (-C=O), can act as an electron acceptor. The presence of the hydroxyl group (-OH) can also influence the electronic properties of the aromatic ring and participate in charge redistribution.

Theoretical studies on similar molecules often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the electronic structure in the ground and excited states. These calculations can elucidate the nature of the molecular orbitals involved in the electronic transitions. For a molecule like this compound, computational analysis would likely focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-donating portion of the molecule (the amino group and the phenyl ring), while the LUMO is concentrated on the electron-accepting part (the benzamide group).

The ICT process is often sensitive to the solvent polarity. In polar solvents, the charge-separated excited state can be stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. Computational models can simulate these solvent effects using methods like the Polarizable Continuum Model (PCM).

In some related hydroxyphenyl derivatives, ICT can be in competition with other excited-state processes like Excited-State Intramolecular Proton Transfer (ESIPT). Theoretical calculations are crucial in determining the potential energy surfaces for both ICT and ESIPT pathways to understand which process is more favorable. For instance, in a similar molecule, 2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, DFT calculations have shown that ESIPT can suppress the ICT process researchgate.net. The relative strengths of intra- and intermolecular hydrogen bonds, which can be modeled computationally, play a critical role in dictating the dominant excited-state process researchgate.netresearchgate.net.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to validate both the theoretical models and the experimental findings. For this compound, theoretical calculations can predict various spectra, including infrared (IR), Raman, and UV-Visible absorption spectra.

DFT calculations are commonly used to compute vibrational frequencies. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. This correlation allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecular structure and bonding.

UV-Visible absorption spectra, which provide information about electronic transitions, can be predicted using TD-DFT. These calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). By comparing the calculated spectrum with the experimental one, researchers can identify the nature of the electronic transitions (e.g., n→π* or π→π*) and the orbitals involved. For molecules with potential ICT character, TD-DFT can help in assigning the charge-transfer bands in the spectrum.

The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. It is common practice to test several functionals and basis sets to find the combination that provides the best agreement with experimental data for a given class of molecules. For instance, studies on related benzaldehyde (B42025) derivatives have utilized the B3LYP functional with various basis sets for optimization and frequency calculations nih.gov.

First-Order Molecular Hyperpolarizability Studies

First-order molecular hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β values are of interest for applications in optoelectronics, such as frequency doubling of light. The magnitude of β is related to the asymmetry of the molecule's electron distribution and the ease with which this distribution can be polarized by an external electric field.

Computational methods, particularly DFT, are widely used to calculate the first-order hyperpolarizability of organic molecules researchgate.netmdpi.comresearcher.life. These calculations can provide insight into the structure-property relationships that govern the NLO response. For this compound, the presence of both an electron-donating group (-NH₂) and an electron-accepting group (-CONH₂) connected through a π-conjugated system (the benzene (B151609) ring) suggests that it may exhibit NLO properties.

The calculated β value is often compared to that of a standard NLO material, such as urea, to assess its potential researcher.life. Computational studies can also explore the effect of substituting different functional groups on the aromatic ring to enhance the hyperpolarizability. The total static first-order hyperpolarizability can be calculated using the following equation:

where βx, βy, and βz are the components of the hyperpolarizability tensor along the different molecular axes.

The calculated values for dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for a molecule provide a comprehensive picture of its NLO potential.

| Property | Description |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. A large dipole moment can contribute to a larger NLO response. |

| Polarizability (α) | The ability of the molecular electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability (β) | The second-order response of the molecular dipole moment to an external electric field, responsible for second-harmonic generation. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules over time nih.govnih.gov. These methods can provide insights into the conformational flexibility, intermolecular interactions, and dynamic behavior of this compound.

Molecular modeling typically begins with the construction of a 3D model of the molecule. This can be followed by geometry optimization using quantum mechanical methods (like DFT) or molecular mechanics force fields to find the lowest energy conformation. For a flexible molecule like this compound, which has rotatable bonds, conformational analysis can be performed to identify the most stable conformers and the energy barriers between them.

MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of the molecule's dynamic behavior. These simulations can be used to study how the molecule interacts with its environment, such as a solvent or a biological receptor. For example, MD simulations could be used to investigate the hydration of this compound by modeling it in a box of water molecules. This can provide information about the hydrogen bonding network and the structure of the surrounding water.

In the context of drug design, molecular docking, a type of molecular modeling, can be used to predict the binding mode of this compound to a target protein. Subsequent MD simulations of the protein-ligand complex can then be used to assess the stability of the binding pose and to calculate the binding free energy.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice mdpi.comnih.govresearchgate.net. This analysis is based on the partitioning of the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the surface where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii and typically represent hydrogen bonds or other strong interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) to the total surface area can be calculated from the fingerprint plots, providing a detailed picture of the crystal packing. For a molecule like this compound, Hirshfeld surface analysis would be expected to reveal the significant role of hydrogen bonding involving the amino, hydroxyl, and amide groups in the crystal packing.

| Interaction Type | Typical Contribution |

| H···H | Often the most significant contribution due to the abundance of hydrogen atoms on the molecular surface. |

| O···H/H···O | Represents hydrogen bonding interactions involving the hydroxyl and carbonyl oxygen atoms. |

| N···H/H···N | Represents hydrogen bonding interactions involving the amino and amide nitrogen atoms. |

| C···H/H···C | Weaker interactions that contribute to the overall crystal packing. |

| C···C | Can indicate π-π stacking interactions between aromatic rings. |

Proton-Coupled Electron Transfer (PCET) Mechanism Studies

Proton-Coupled Electron Transfer (PCET) is a fundamental chemical process in which both an electron and a proton are transferred rsc.orgnih.govacs.orgnih.gov. PCET reactions can proceed through various mechanisms, including stepwise pathways (electron transfer followed by proton transfer, or vice versa) or a concerted pathway where the electron and proton are transferred in a single kinetic step acs.org.

The this compound molecule possesses both proton-donating/accepting groups (the amino and hydroxyl groups) and a redox-active aromatic system, making it a potential candidate for undergoing PCET reactions. The oxidation of the aminophenol moiety could proceed through a PCET mechanism.

Theoretical studies are essential for elucidating the mechanism of PCET reactions. Computational methods can be used to calculate the thermodynamic parameters that govern the feasibility of the different pathways, such as bond dissociation energies, ionization potentials, proton affinities, and electron affinities. By calculating the potential energy surfaces for the different reaction coordinates, it is possible to determine whether the reaction proceeds through a stepwise or concerted mechanism and to identify the transition states involved.

The Pourbaix diagram, which plots the electrochemical potential versus pH, is a useful tool for understanding the thermodynamics of PCET reactions. Computational chemistry can be used to predict the redox potentials and pKa values needed to construct such a diagram for this compound.

The study of PCET in molecules like this compound is relevant to understanding its potential role in biological systems, as PCET is a key mechanism in many enzymatic reactions and biological electron transport chains nih.govnih.gov.

Structure Activity Relationship Sar and Molecular Design

Elucidation of Key Structural Elements for Biological Activity

The biological activity of 5-Amino-2-hydroxybenzamide is intrinsically linked to its core molecular framework, often referred to as the salicylamide (B354443) scaffold. Several structural features are considered essential for its interactions with biological targets.

The 2-hydroxybenzamide moiety is a primary pharmacophore. The relative positions of the hydroxyl (-OH) and amide (-CONH₂) groups are critical. The ortho-positioning allows for the formation of a stable six-membered ring through an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the amide group. This interaction locks the molecule into a specific, planar conformation, which is often crucial for fitting into the binding site of a target protein.

Impact of Substituent Modifications on Compound Efficacy

Systematic modification of the this compound structure has provided significant insights into its SAR. By designing and testing a series of related compounds, researchers can identify which structural features influence potency and selectivity tandfonline.com.

Modifications often target the 5-amino group. For instance, N-acylation of the 5-amino group to form 5-acetamido or 5-benzamido derivatives has been explored. In one study, converting the starting material 5-amino-2-hydroxy benzoic acid into derivatives by N-acylation with benzoyl chloride or phenylacetyl chloride was investigated nih.gov. The research aimed to enhance selectivity for the cyclooxygenase 2 (COX-2) enzyme by replacing the smaller methyl group of the acetamide (B32628) moiety with larger aromatic groups like phenyl and benzyl (B1604629) nih.gov.

Furthermore, substitutions on the aromatic ring itself can have a profound impact. Introducing halogen atoms, such as bromine or chlorine, to the salicylamide scaffold is a common strategy to enhance biological activity. Research into 5-bromosalicylamide (B1265511) and 5-chlorosalicylamide (B1209129) derivatives has been conducted to explore these potential enhancements nih.govresearchgate.net. The nature, size, and position of these substituents can influence the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic behavior.

| Modification Site | Substituent | Observed Impact on Efficacy/Activity | Reference |

|---|---|---|---|

| 5-Amino Group (N-Acylation) | Phenyl, Benzyl | Aimed to increase selectivity for COX-2 enzyme. | nih.gov |

| C5 Position of Benzene (B151609) Ring | Bromo | Synthesized with the objective of enhancing biological activity. | nih.gov |

| C5 Position of Benzene Ring | Chloro | Investigated as part of a broader study on structure-activity relationships of salicylanilides. | researchgate.net |

Rational Design Strategies for Enhanced Activities

Rational drug design utilizes knowledge of a biological target to develop small molecules that can interact optimally with it, aiming to enhance potency and selectivity nih.govparssilico.comslideshare.net.

Molecular scaffold jumping, or lead hopping, is a rational design strategy used to identify isofunctional molecules with significantly different core structures nih.gov. The goal is to discover novel compounds by modifying the central scaffold of a known active molecule while preserving the essential pharmacophoric features responsible for its biological activity nih.govuniroma1.it. This approach can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property status uniroma1.it.

For the this compound scaffold, this strategy could involve replacing the central benzene ring with various heterocyclic systems (e.g., pyridine, thiophene, or pyrazole). The objective would be to maintain the critical spatial orientation of the key interacting groups—the ortho-hydroxyl and amide functions, and the substituent at the C5-equivalent position—to retain or improve binding to the original biological target. This technique allows for the exploration of new chemical space and the potential discovery of chemotypes with superior drug-like properties.

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric moieties from different bioactive substances to create a new hybrid compound mdpi.com. This approach aims to produce a molecule that can interact with multiple targets or that combines the desirable properties of its parent pharmacophores, potentially leading to enhanced affinity, improved selectivity, or a broader spectrum of activity mdpi.com.

This strategy has been applied to the salicylamide scaffold. In one example, a new series of co-drugs was designed by hybridizing the salicylamide pharmacophore, known for its COX-2 inhibitory activity, with a sulphonamide scaffold, a known dihydropteroate (B1496061) synthase (DHPS) inhibitor tandfonline.com. This created a single molecule with dual-inhibitory potential. Another study reported the development of a novel anti-inflammatory agent, named Salicytamide, through the molecular association of salicylic (B10762653) acid and paracetamol, demonstrating a tangible outcome of this rational design approach nih.gov.

Computational Approaches to SAR

Computational methods are indispensable tools in modern drug discovery for predicting the biological activity of new compounds and understanding their mechanisms of action at a molecular level tandfonline.com.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor nih.govrsc.org. This method allows for the visualization and analysis of ligand-target interactions at the atomic level, providing insights into the fundamental biochemical processes involved nih.gov. By calculating a binding score, docking can estimate the binding affinity between the ligand and the target, which is crucial for hit identification and lead optimization nih.govrsc.org.

In the context of this compound derivatives, docking studies have been employed to understand their interaction with specific biological targets. For example, derivatives of the closely related 5-acetamido-2-hydroxy benzoic acid were analyzed using docking simulations to determine their binding affinity with COX-2 receptors nih.gov. Such studies help to rationalize the observed biological activities and guide the design of new analogs with improved potency. The binding affinity, often expressed as a Gibbs free energy change (ΔG) in kcal/mol, provides a quantitative measure of the interaction strength.

| Ligand Class | Target Protein | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking | Analysis of binding affinity (kcal/mol) with COX-2 receptors to predict anti-inflammatory potential. | nih.gov |

| Benzamide (B126) derivatives | Topoisomerase I and IIα | Molecular Docking | Examined interactions with enzyme and DNA residues to predict inhibitory activity. | |

| Benzodioxane-benzamides | FtsZ | Molecular Docking | Computational studies suggested positive interaction with a hydrophobic subpocket of the FtsZ protein. |

Preclinical and in Vitro Biological Activity Investigations

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory potential of 5-Amino-2-hydroxybenzamide and its closely related analogue, 5-aminosalicylic acid (5-ASA), has been explored through various mechanisms, including the modulation of inflammatory mediators and enzymes.

Cytokine Modulation Studies (e.g., TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases. While direct studies on this compound's effect on TNF-α are limited, research on the closely related compound 5-aminosalicylic acid (5-ASA) has shown that it can down-regulate TNF-α-induced cyclooxygenase-2 (COX-2). This suggests an indirect influence on the inflammatory cascade initiated by TNF-α. The inhibition of TNF-α is a therapeutic strategy for a range of inflammatory conditions. Small-molecule drugs that can regulate TNF-α activity are sought after as alternatives to biologic therapies.

Cyclooxygenase Pathway Inhibition (e.g., COX-2, PGE₂)

The cyclooxygenase (COX) pathway, particularly the COX-2 enzyme and its product prostaglandin (B15479496) E2 (PGE₂), is a significant contributor to inflammation and is implicated in the pathology of conditions like colorectal cancer. Studies have demonstrated that 5-aminosalicylic acid (5-ASA), the parent acid of this compound, can effectively inhibit this pathway.

Research has shown that 5-ASA down-regulates both baseline and cytokine-induced COX-2 expression in colon cancer cell lines. This inhibition occurs at both the messenger RNA (mRNA) and protein levels, leading to a significant reduction in the synthesis of PGE₂. The anti-proliferative effects of 5-ASA on cancer cells are, in part, attributed to this inhibition of the COX-2/PGE₂ axis. However, studies also indicate that 5-ASA can inhibit the growth of cancer cells that lack COX, suggesting that its anti-proliferative action is not solely dependent on this pathway.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme found in neutrophils that produces potent oxidants like hypochlorous acid (HOCl), which contribute to tissue damage during inflammation. A variety of anti-inflammatory drugs have been investigated for their ability to inhibit MPO.

Investigations into the effect of 5-aminosalicylate (B10771825) (5-ASA) on MPO have revealed a complex interaction. At lower concentrations, 5-ASA can enhance the loss of hydrogen peroxide (H₂O₂), a substrate for MPO, while at higher concentrations, it becomes inhibitory. The mechanism of inhibition involves promoting the formation of an inactive redox intermediate of the enzyme, known as compound II. This action effectively reduces the production of HOCl. Studies on related benzoic acid hydrazides have also identified potent MPO inhibitors, with 4-aminobenzoic acid hydrazide demonstrating an IC₅₀ value of 0.3 µM for the purified enzyme. This indicates that compounds with a similar chemical scaffold can effectively inhibit MPO activity.

Antimicrobial Activity Assessments

The potential of this compound and its derivatives as antimicrobial agents has been evaluated against a range of bacterial and fungal pathogens.

Antibacterial Spectrum

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Studies on 5-chloro- and 4-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have shown significant efficacy against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA).

The activity of these compounds is often bactericidal, meaning they actively kill the bacteria rather than just inhibiting their growth. The minimum inhibitory concentration (MIC), the lowest concentration to inhibit visible growth, and the minimum bactericidal concentration (MBC), the lowest concentration to kill 99.9% of bacteria, have been determined for these derivatives against various MRSA strains. For instance, the compound 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide displayed rapid, concentration-dependent bactericidal effects. Furthermore, sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have shown activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MIC values in the range of 15.62-31.25 µmol/L. Activity has also been noted against Mycobacterium kansasii. nih.gov

Table 1: Bactericidal Activity of a 5-Chloro-2-hydroxybenzamide Derivative against MRSA Strains

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | MRSA 63718 | 4 | 4 |

| MRSA SA 630 | 4 | 4 | |

| MRSA SA 3202 | 4 | 4 | |

| S. aureus ATCC 29213 | 2 | 4 |

Antifungal Efficacy

In contrast to its antibacterial potential, research suggests that this compound and its derivatives possess limited antifungal activity. A study evaluating a series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold found that the synthesized derivatives exhibited almost no antifungal potency against the tested fungal strains. nih.gov This indicates that the chemical structure, while effective against certain bacteria, may not be optimized for targeting fungal pathogens.

Anticancer Potential in Cell Lines and Preclinical Models

The therapeutic potential of this compound and its derivatives has been explored in various cancer cell lines and preclinical models, revealing promising anticancer activities through the induction of apoptosis, modulation of key signaling pathways, and inhibition of tumor growth in vivo.

Apoptosis Induction Studies in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com Several studies have demonstrated the ability of this compound derivatives to induce apoptosis in cancer cells.

For instance, a novel derivative, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to sensitize colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. nih.govresearchgate.net This sensitization is achieved by regulating the expression of Death Receptor 5 (DR5) and survivin, a protein that inhibits apoptosis. nih.govresearchgate.net By upregulating DR5 and promoting the degradation of survivin, this compound enhances the cancer cells' susceptibility to TRAIL-mediated cell death. nih.gov

Another study on substituted 2-hydroxy-N-(arylalkyl)benzamides found that several compounds exhibited potent antiproliferative and cytotoxic activity against various human cancer cell lines. nih.gov One of the most effective compounds, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, induced apoptosis in the G361 melanoma cell line in a dose-dependent manner. This was evidenced by an increase in apoptotic markers such as the subdiploid population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Similarly, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the growth of human leukemia cell lines, Jurkat and HL-60RG, in a dose-dependent fashion. nih.gov At lower concentrations, these compounds caused a temporary cell-cycle delay, while at higher concentrations, they induced cell death. nih.gov

Table 1: Apoptosis Induction by this compound Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Key Findings |

| 2-methoxy-5-amino-N-hydroxybenzamide | Colon Cancer | Sensitizes cells to TRAIL-induced apoptosis by upregulating DR5 and downregulating survivin. nih.govresearchgate.net |

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | G361 Melanoma | Induces apoptosis in a dose-dependent manner, activating caspases and PARP cleavage. nih.gov |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Jurkat, HL-60RG (Leukemia) | Inhibit cell viability dose-dependently, causing cell cycle delay at low doses and cell death at high doses. nih.gov |

Modulation of Proliferation and Growth Pathways (e.g., PAK1, NF-κB, xCT antiporter)

In addition to inducing apoptosis, derivatives of this compound can modulate signaling pathways that are critical for cancer cell proliferation and survival.

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Certain substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been found to suppress NF-κB activation induced by respiratory syncytial virus (RSV) infection. nih.govnih.gov Specifically, two potent compounds from this series decreased the RSV-induced phosphorylation of p65, a key component of the NF-κB complex, at serine 536. nih.gov This suggests a potential mechanism for inhibiting inflammatory responses that can contribute to cancer progression.

While direct modulation of p21-activated kinase 1 (PAK1) and the xCT antiporter by this compound is not extensively detailed in the provided context, the modulation of critical pathways like NF-κB highlights the compound's potential to interfere with multiple facets of cancer cell biology.

Studies in Preclinical Xenograft Tumor Models

Xenograft tumor models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of potential anticancer agents. nih.gov

The pro-apoptotic effects of 2-methoxy-5-amino-N-hydroxybenzamide observed in cell culture were also validated in a murine xenograft model of TRAIL-resistant colon cancer. nih.gov In this model, the compound successfully upregulated DR5 and reduced survivin expression within the tumors. nih.gov This modulation of apoptotic regulators sensitized the tumors to TRAIL, leading to a synergistic inhibition of tumor growth when combined with TRAIL treatment. nih.gov These findings underscore the potential of this derivative to overcome TRAIL resistance in a preclinical setting.

Table 2: Efficacy of this compound Derivatives in Xenograft Models

| Compound/Derivative | Xenograft Model | Key Findings |

| 2-methoxy-5-amino-N-hydroxybenzamide | TRAIL-resistant colon cancer | Upregulated DR5 and downregulated survivin in tumors, synergizing with TRAIL to inhibit tumor growth. nih.gov |

Antiviral Activity against Specific Viral Targets

Beyond its anticancer potential, this compound and its analogues have demonstrated promising antiviral properties, particularly against respiratory viruses.

Inhibition of Viral Replication (e.g., Human Adenovirus, RSV)

Human adenoviruses (HAdVs) are a significant cause of respiratory infections, and there is a need for effective antiviral therapies. frontiersin.org While the direct activity of this compound against adenovirus is not specified, the broader class of salicylamide (B354443) derivatives has been investigated for this purpose.

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections in young children. nih.govnih.gov Several compounds in this series were found to suppress viral replication and also inhibit the RSV-induced activation of IRF3 and NF-κB, key transcription factors involved in the host's inflammatory response. nih.gov Two of the most potent compounds were shown to decrease the RSV-induced phosphorylation of IRF3 at serine 396. nih.gov This dual action of inhibiting viral replication and mitigating associated inflammation makes these compounds particularly promising therapeutic candidates for RSV infections. nih.gov

Neuraminidase Inhibition (for derivatives)

Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells. nih.gov As such, it is a key target for antiviral drugs. While there is no direct evidence presented for this compound as a neuraminidase inhibitor, the exploration of various chemical scaffolds for this purpose is an active area of research. The development of neuraminidase inhibitors has led to several licensed drugs for treating influenza A and B infections. nih.gov The potential for derivatives of this compound to act as neuraminidase inhibitors remains an area for future investigation.

Table 3: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Viral Target | Mechanism of Action |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Respiratory Syncytial Virus (RSV) | Suppresses viral replication and inhibits RSV-induced activation of IRF3 and NF-κB. nih.govnih.gov |

Coordination Chemistry and Metal Complexation

Ligand Properties of 5-Amino-2-hydroxybenzamide and its Derivatives

This compound possesses three potential donor sites for metal coordination: the phenolic hydroxyl (-OH) group, the amino (-NH2) group, and the amide (-CONH2) group. The presence of these groups allows the molecule to act as a versatile ligand. Its derivatives, particularly Schiff bases formed by the condensation of the amino group with various aldehydes, are widely studied for their enhanced chelating abilities.

The coordination behavior is largely dictated by the specific functional groups involved in binding to the metal center.

Hydroxyl Group: The phenolic hydroxyl group is readily deprotonated, especially in a basic medium, forming a phenolate (B1203915) oxygen anion. This negatively charged oxygen is a strong coordination site for metal ions.

Amino Group: The nitrogen atom of the primary amino group possesses a lone pair of electrons, enabling it to form a coordinate bond with a metal ion.

Amide Group: The amide group can coordinate through either the carbonyl oxygen or the amide nitrogen. Coordination is more common through the carbonyl oxygen due to its greater electron density.

Derivatives such as Schiff bases introduce an imine (-C=N-) group, where the nitrogen atom serves as an additional coordination site. This often leads to the formation of multidentate ligands that can form highly stable chelate rings with metal ions. For instance, Schiff base ligands derived from salicylaldehyde (B1680747) and amino acids have been shown to coordinate through the imino nitrogen and the phenolic oxygen. These multidentate ligands can satisfy the coordination requirements of various metal ions, leading to stable complex formation.

| Ligand Type | Potential Donor Atoms | Common Denticity |

| This compound | Phenolic Oxygen, Amino Nitrogen, Amide Oxygen | Bidentate, Tridentate |

| Schiff Base Derivatives | Phenolic Oxygen, Imine Nitrogen, other donor atoms from aldehyde/ketone moiety | Tridentate, Tetradentate |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound or its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. A common synthetic procedure is to dissolve the ligand in a solvent like ethanol (B145695) or methanol (B129727) and add a solution of the metal salt (e.g., chlorides, acetates, or nitrates) in the same solvent. The mixture is often refluxed for several hours to ensure the completion of the reaction. The resulting solid complex is then filtered, washed, and dried.

Characterization of these newly synthesized complexes is crucial to determine their structure, stoichiometry, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Elemental Analysis (C, H, N): This technique provides the percentage composition of elements in the complex, which helps in confirming the proposed stoichiometry (metal-to-ligand ratio).

Infrared (IR) Spectroscopy: IR spectra are vital for identifying the ligand's coordination sites. A shift in the vibrational frequencies of the functional groups (e.g., ν(O-H), ν(N-H), ν(C=O), ν(C=N)) upon complexation indicates their involvement in bonding with the metal ion. For example, a shift of the azomethine (C=N) stretching band to a lower wavenumber in the complex's spectrum compared to the free ligand suggests the coordination of the imine nitrogen to the metal center. nih.gov

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which helps in deducing the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar).

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons and, consequently, the geometry of the complex.

Molar Conductance Measurements: The molar conductivity of a complex dissolved in a solvent like DMF or DMSO is measured to determine whether the complex is an electrolyte or a non-electrolyte. Low conductivity values typically indicate a non-electrolytic nature.

| Technique | Information Obtained |

| Elemental Analysis | Stoichiometry and empirical formula |

| IR Spectroscopy | Identification of coordinating functional groups |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |

| Magnetic Susceptibility | Magnetic moment, number of unpaired electrons, and geometry |

| Molar Conductance | Electrolytic or non-electrolytic nature of the complex |

Diverse Coordination Modes and Geometries

The versatility of this compound and its derivatives as ligands leads to the formation of metal complexes with various coordination modes and geometries. The specific mode of coordination depends on factors such as the nature of the metal ion, the ligand-to-metal ratio, and the reaction conditions.

Schiff base derivatives often act as bidentate or tridentate ligands. For example, a Schiff base formed from an amino acid and salicylaldehyde can coordinate to a metal ion as a tridentate ligand through the phenolic oxygen, the imine nitrogen, and one of the carboxylate oxygens. scirp.org This chelation results in the formation of stable five- or six-membered rings.

Octahedral: Often seen with Co(II) and Ni(II) complexes where the metal ion is coordinated to six donor atoms. rasayanjournal.co.in

Square Planar: Common for Cu(II) and Ni(II) complexes. rasayanjournal.co.in

Tetrahedral: Typically observed for Zn(II) complexes.

For example, studies on transition metal complexes with Schiff bases derived from 5-nitrosalicylaldehyde have shown that Co(II) and Ni(II) form octahedral complexes, while the Cu(II) complex adopts a square planar geometry. rasayanjournal.co.in

Influence of Solvent and Reaction Conditions on Complexation

The choice of solvent and the control of reaction conditions, such as pH and temperature, are critical in the synthesis of metal complexes. These factors can significantly influence the coordination mode of the ligand and the structure of the resulting complex.

Solvent: Solvents not only serve as a medium for the reaction but can also participate in the coordination sphere. Protic solvents like ethanol and methanol are commonly used as they can dissolve both the ligands and the metal salts. In some cases, solvent molecules can act as co-ligands, occupying coordination sites on the metal ion.

pH: The pH of the reaction medium is a crucial parameter, especially for ligands containing acidic protons, such as the phenolic hydroxyl group in this compound. In a basic medium, the hydroxyl group is deprotonated, enhancing its ability to coordinate to the metal ion. The synthesis of many Schiff base complexes is carried out in a basic medium to facilitate the deprotonation of phenolic groups and ensure coordination. scirp.org

Temperature: Many complexation reactions require heating (reflux) to overcome the activation energy barrier and ensure a reasonable reaction rate and yield.

The systematic variation of these conditions allows for the targeted synthesis of complexes with desired structures and properties.

Biological Applications of Metal Complexes (e.g., DNA binding and cleavage)

Metal complexes derived from ligands like this compound have attracted considerable interest due to their potential biological activities. The interaction of these complexes with biological macromolecules, particularly DNA, is a major area of research.

DNA Binding: Transition metal complexes can interact with DNA through several modes: intercalation, groove binding, or electrostatic interactions. nih.gov

Intercalation: This mode involves the insertion of the planar part of the ligand between the DNA base pairs. This is often observed for complexes with large, aromatic planar ligands.

Groove Binding: Complexes can bind to the major or minor grooves of the DNA double helix. nih.gov

Electrostatic Interaction: Positively charged metal complexes can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA.

UV-Visible absorption spectroscopy and fluorescence spectroscopy are common techniques used to study DNA binding. A change in the absorption or emission spectra of the complex upon addition of DNA can indicate binding, and the binding constant (Kb) can be calculated to quantify the strength of the interaction. nih.gov

DNA Cleavage: Some transition metal complexes, particularly those of copper(II), can cleave DNA. researchgate.netrsc.org This nuclease activity is often mediated by a redox mechanism. In the presence of a reducing agent or an oxidant like hydrogen peroxide (H₂O₂), the metal complex can generate reactive oxygen species (ROS), such as hydroxyl radicals. These highly reactive species can then attack the deoxyribose sugar or the phosphodiester backbone of DNA, leading to strand scission. researchgate.netrsc.org The ability of a complex to cleave DNA can be assessed using gel electrophoresis, where the conversion of supercoiled plasmid DNA to its nicked or linear form is monitored. The potential of these complexes to act as artificial nucleases makes them promising candidates for applications in biotechnology and as therapeutic agents. nih.govresearchgate.net

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 5-Amino-2-hydroxybenzamide and related compounds due to its versatility and efficiency. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven particularly effective for separating polar, zwitterionic compounds like aminosalicylic acids from their impurities. helixchrom.com

Quantitative analysis of this compound in various samples is routinely performed using HPLC coupled with ultraviolet (UV) detection. The method's reliability is contingent on achieving adequate separation from other components in the sample matrix. For compounds with similar structures, such as aminophenol isomers, HPLC methods have been developed that utilize specific stationary phases and mobile phase compositions to achieve baseline separation, enabling accurate quantification. sielc.com The retention and separation of these compounds are influenced by the mobile phase's acetonitrile (B52724) content, buffer concentration, and pH. helixchrom.com

A typical HPLC method for the quantification of a compound structurally similar to this compound, 4-aminophenol, uses a C18 column with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer, with UV detection at 275 nm. The linearity of such methods is often established over a wide concentration range, ensuring that the detector response is proportional to the analyte concentration. For enhanced compatibility with mass spectrometry, mobile phase buffers like ammonium (B1175870) formate (B1220265) can be employed. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100 mixed-mode (4.6x150 mm, 5 µm) | sielc.com |

| Mobile Phase | Acetonitrile and 0.2% Sulfuric Acid or Perchloric Acid in water | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 275 nm | sielc.comsielc.com |

| Retention Time | Approximately 3.7 - 6.9 min for 4-Aminophenol | sielc.com |

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the purity and safety of active pharmaceutical ingredients. HPLC is the predominant technique for identifying and quantifying impurities in substances like 5-aminosalicylic acid, a compound structurally related to this compound. helixchrom.comhelixchrom.com These impurities can include isomers and related substances such as 3-aminosalicylic acid and salicylic (B10762653) acid. helixchrom.comhelixchrom.com

The separation of these closely related compounds can be challenging. Mixed-mode chromatography columns, which possess both reversed-phase and ion-exchange properties, offer unique selectivity that can resolve isomers and other related impurities. helixchrom.com For instance, the separation of aminobenzoic acid isomers has been successfully achieved on a reversed-phase/cation-exchange column. sielc.com The European Pharmacopoeia prescribes specific HPLC methods for the determination of impurities in mesalazine (5-aminosalicylic acid), highlighting the regulatory importance of this analytical application. mfd.org.mk

| Impurity | Analytical Technique | Key Chromatographic Parameters | Reference |

|---|---|---|---|

| Isomers (e.g., 3-Aminosalicylic acid) | Mixed-Mode HPLC | Amaze RP SA column, mobile phase of ACN and buffer | helixchrom.com |

| Related Substances (e.g., Salicylic acid) | Reversed-Phase HPLC | C18 column, gradient elution | helixchrom.com |

| p-Aminobenzoic acid | Ion-Pair HPLC | Reversed-phase C18, sodium lauryl sulphate as ion-pair reagent | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolome Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of small molecules in biological systems, an approach known as metabolomics. nih.govchemrxiv.org Due to its high chromatographic resolution and the structural information provided by mass spectrometry, GC-MS is well-suited for identifying and quantifying a wide range of metabolites, including those related to this compound. youtube.com However, the analysis of polar and non-volatile compounds like amino acids and phenolic compounds by GC-MS necessitates a chemical modification step known as derivatization. chemrxiv.orgnih.gov

Derivatization is a crucial step in GC-MS-based metabolomics to increase the volatility and thermal stability of polar analytes. youtube.com This process involves chemically modifying the functional groups of the molecule, such as the amino (-NH2), hydroxyl (-OH), and carboxyl (-COOH) groups present in this compound. Common derivatization reactions include silylation, acylation, and alkylation. youtube.comresearchgate.net

Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a widely used technique. nih.govresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. biorxiv.org Acylation, using reagents like heptafluorobutyric anhydride (B1165640) (HFBA), is another effective strategy, particularly for primary amines. nih.gov For complex molecules with multiple functional groups, a two-step derivatization process may be necessary. For instance, a methoximation step to protect carbonyl groups can be followed by silylation of hydroxyl and amino groups. biorxiv.org Benzoyl chloride has also been used for the derivatization of neurotransmitter metabolites to improve their retention in chromatographic systems. nih.govtandfonline.com

| Derivatization Strategy | Reagent(s) | Target Functional Groups | Reference |

|---|---|---|---|

| Silylation | MSTFA, BSTFA | -OH, -COOH, -NH2, -SH | nih.govbiorxiv.org |

| Acylation | HFBA, MBHFBA | -NH2 | nih.govvu.nl |

| Alkylation | Methyl chloroformate (MCF) | -NH2, -COOH | nih.gov |

| Two-Step (Methoximation-Silylation) | Methoxyamine hydrochloride, MSTFA | C=O, -OH, -NH2 | biorxiv.org |

| Benzoylation | Benzoyl chloride | -OH, -NH2 | nih.govtandfonline.com |

Spectrophotometric Derivatization Methods

UV-Visible spectrophotometry is a simple and cost-effective analytical technique. However, many pharmaceutical compounds, potentially including this compound depending on the concentration and sample matrix, may lack a sufficiently strong chromophore for direct analysis at higher wavelengths. researchgate.nettandfonline.com Derivatization reactions can be employed to convert the analyte into a colored product with strong absorbance in the visible region, thereby enhancing the sensitivity and selectivity of the spectrophotometric method. researchgate.net

For aminophenols, a variety of derivatization reactions have been reported. For example, 2-aminophenols can dimerize in the presence of ferric ions to form a colored dye, 2-hydroxyisophenoxazin-3-one. nih.gov Another approach involves the reaction of p-aminophenol with ninhydrin (B49086) in a non-aqueous medium to produce a purple-colored complex. researchgate.net Derivative spectrophotometry, which measures the first or higher-order derivative of the absorbance spectrum, can be used to resolve overlapping spectra in mixtures of related compounds, such as phenol (B47542) and aminophenol isomers. nih.govrsc.org

| Derivatizing Agent/Method | Reaction Principle | Analyte Type | Detection Wavelength (λmax) | Reference |

|---|---|---|---|---|

| Ferric Ions | Catalytic dimerization | 2-Aminophenols | Varies with substituent | nih.gov |

| Ninhydrin | Formation of Ruhemann's purple | Primary amines (e.g., p-aminophenol) | 547 nm | researchgate.net |

| Derivative Spectrophotometry | Mathematical transformation of the absorption spectrum | Mixtures of isomers (e.g., aminophenols) | Zero-crossing points or peak amplitudes | nih.govrsc.org |

Electrochemical Detection Techniques

Electrochemical methods offer a rapid, sensitive, and low-cost alternative for the analysis of electroactive compounds. nih.gov The phenolic hydroxyl and aromatic amino groups in this compound make it a candidate for electrochemical detection. These techniques are based on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable electrical signal.

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials. For instance, electrodes modified with multi-walled carbon nanotubes (MWCNTs) and polyaniline (PANI) have been shown to improve the detection of 4-aminophenol. nih.gov Other modifications, such as nitrogen-doped carbon dots decorated with manganese oxide nanospheres, have also been used for the simultaneous detection of paracetamol and its impurity, p-aminophenol. rsc.org Voltammetric techniques, such as cyclic voltammetry and square wave voltammetry, are commonly employed to study the electrochemical behavior of analytes and for their quantitative determination. nih.govnih.gov The sensitivity and selectivity of these methods make them suitable for the analysis of pharmaceutical compounds in various matrices. nih.gov

| Electrode Modification | Analytical Technique | Analyte | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| N-doped carbon dots with manganese oxide nanospheres | Differential Pulse Voltammetry | p-Aminophenol | 0.1–100 µM | 0.0456 µM | rsc.org |

| Multi-walled carbon nanotubes-polyaniline (MWCNT-PANI) | Square Wave Voltammetry | 4-Aminophenol | 0.5–1.6 µM | 0.105 µM | nih.gov |

| MWCNTs dispersed in Nafion:Cu | Cyclic Voltammetry | p-Aminophenol | 0.2–1.6 µM | 90 nM | mdpi.com |

| Zinc Ferrite Nanoparticles/Ionic Liquid | Square Wave Voltammetry | Resorcinol and Hydroquinone | 3.0–500 µM (for Resorcinol) | Not specified | nih.gov |

Q & A

Basic Research Questions